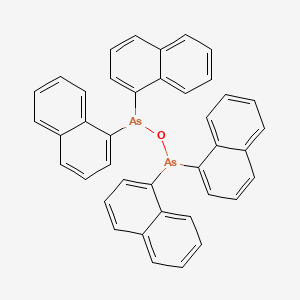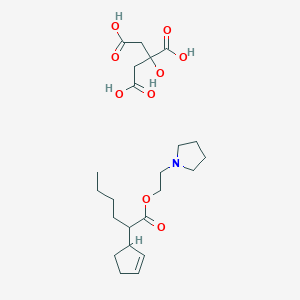
2-Hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugars using microorganisms such as Aspergillus niger. The process involves the conversion of glucose or sucrose into citric acid under controlled conditions of pH, temperature, and aeration .
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the reaction of 2-cyclopent-2-en-1-ylhexanoic acid with pyrrolidine and ethyl bromide under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production of 2-Hydroxypropane-1,2,3-tricarboxylic acid primarily relies on submerged fermentation using Aspergillus niger. The process is optimized for high yield and purity, with the citric acid being extracted and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form aconitic acid and subsequently isocitric acid in the citric acid cycle.
Reduction: Reduction of citric acid can yield tricarballylic acid.
Esterification: Citric acid can react with alcohols to form esters, such as trimethyl citrate.
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate can undergo:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Major Products
Oxidation: Aconitic acid, isocitric acid.
Reduction: Tricarballylic acid.
Esterification: Trimethyl citrate.
Scientific Research Applications
2-Hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
2-Hydroxypropane-1,2,3-tricarboxylic acid exerts its effects by participating in the citric acid cycle, where it undergoes a series of enzymatic reactions to produce energy in the form of ATP. It acts as a chelating agent, binding to metal ions and facilitating various biochemical processes .
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate’s mechanism of action involves its interaction with specific molecular targets, potentially affecting signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Isocitric acid: Similar structure but differs in the position of the hydroxyl group.
Aconitic acid: An intermediate in the citric acid cycle with a similar tricarboxylic structure.
Tricarballylic acid: A reduction product of citric acid.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its central role in metabolism and its widespread industrial applications. 2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate stands out for its potential in medicinal chemistry and materials science .
Properties
CAS No. |
6284-31-7 |
|---|---|
Molecular Formula |
C23H37NO9 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate |
InChI |
InChI=1S/C17H29NO2.C6H8O7/c1-2-3-10-16(15-8-4-5-9-15)17(19)20-14-13-18-11-6-7-12-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,8,15-16H,2-3,5-7,9-14H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ONGLKXXQFXSRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CCC=C1)C(=O)OCCN2CCCC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


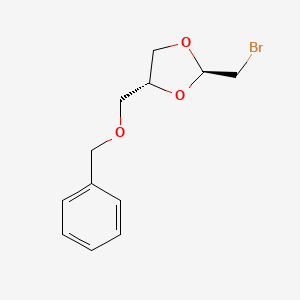
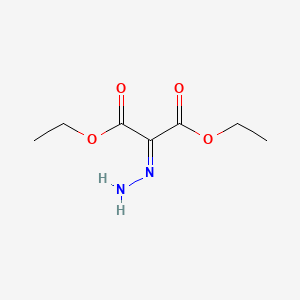
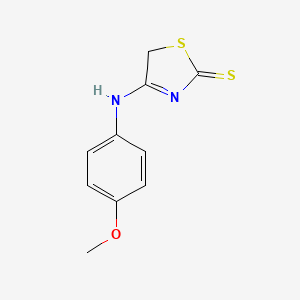

![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
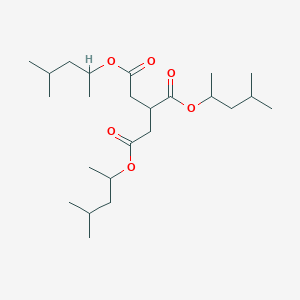
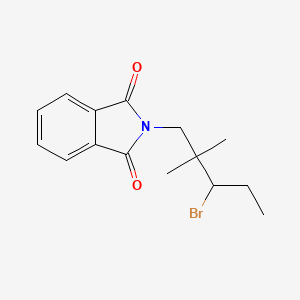
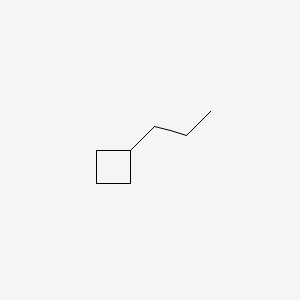
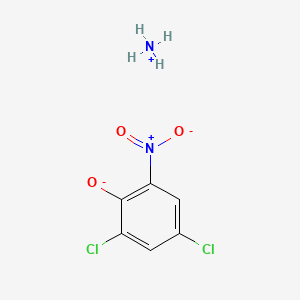

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

